3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034557-06-5
VCID: VC4655290
InChI: InChI=1S/C16H14FN3O2/c17-14-4-1-3-12(9-14)16(21)18-6-7-20-11-13(10-19-20)15-5-2-8-22-15/h1-5,8-11H,6-7H2,(H,18,21)
SMILES: C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Molecular Formula: C16H14FN3O2
Molecular Weight: 299.305

3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

CAS No.: 2034557-06-5

Cat. No.: VC4655290

Molecular Formula: C16H14FN3O2

Molecular Weight: 299.305

* For research use only. Not for human or veterinary use.

3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide - 2034557-06-5

Specification

CAS No. 2034557-06-5
Molecular Formula C16H14FN3O2
Molecular Weight 299.305
IUPAC Name 3-fluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide
Standard InChI InChI=1S/C16H14FN3O2/c17-14-4-1-3-12(9-14)16(21)18-6-7-20-11-13(10-19-20)15-5-2-8-22-15/h1-5,8-11H,6-7H2,(H,18,21)
Standard InChI Key LHBIEMVEZBLBLM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=CO3

Introduction

3-Fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that combines several functional groups, including a fluorinated benzamide, a furan ring, and a pyrazole moiety. These structural features make it a candidate for biological and pharmacological research due to the known bioactivity of its constituent groups.

Synthesis Pathways

The synthesis of 3-fluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide likely involves:

  • Formation of the Pyrazole Ring: Pyrazoles are commonly synthesized via cyclization reactions involving hydrazines and diketones.

  • Attachment of the Furan Group: The furan ring can be introduced through electrophilic substitution or coupling reactions.

  • Formation of Benzamide Core: The benzamide group is typically introduced via amidation reactions using benzoyl chlorides or carboxylic acids.

  • Final Coupling Step: The fluorinated benzamide is coupled with the pyrazole-furan moiety using reagents like carbodiimides (e.g., EDC or DCC).

Pharmacological Potential

The compound's structural motifs suggest potential biological activities:

  • Pyrazole Moiety: Known for anti-inflammatory, antimicrobial, and anticancer properties .

  • Furan Ring: Contributes to bioactivity by enhancing molecular interactions with biological targets .

  • Fluorinated Benzamide: Fluorine atoms often improve bioavailability and metabolic stability in drug candidates .

Applications in Research

This compound could serve as:

  • Antimicrobial Agent: Pyrazole-containing derivatives have shown activity against bacterial strains like E. coli and Pseudomonas aeruginosa .

  • Anticancer Research: Similar compounds have demonstrated antiproliferative effects on tumor cell lines .

  • Molecular Docking Studies: The compound's functional groups make it suitable for computational modeling to predict binding affinities with biological targets.

Analytical Characterization

To confirm its structure and purity, the following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H NMR) and Carbon (13^13C NMR) spectra to identify chemical shifts corresponding to the furan, pyrazole, and benzamide groups.

  • Mass Spectrometry (MS):

    • To verify molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR):

    • Functional group identification (e.g., amide C=O stretch, fluorine-related vibrations).

  • Elemental Analysis:

    • To confirm the empirical formula.

Challenges and Future Directions

While promising, further studies are necessary to explore:

  • Toxicity Profiles: Assessment of cytotoxicity on normal versus cancerous cells.

  • Structure-Activity Relationship (SAR) Studies: Modifications to optimize biological activity.

  • In Vivo Testing: To validate efficacy and pharmacokinetics in animal models.

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